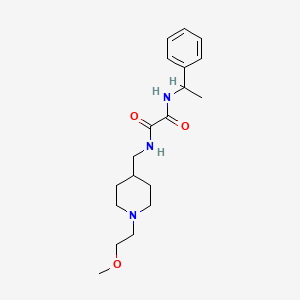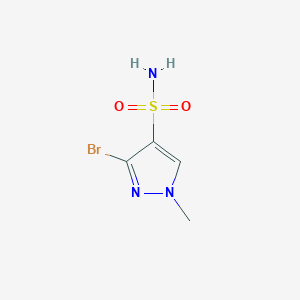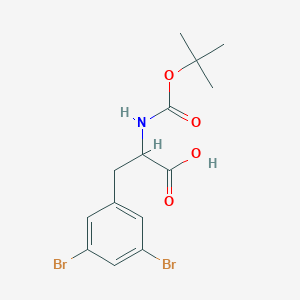![molecular formula C22H22N2O3S B2988862 N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 500115-04-8](/img/structure/B2988862.png)
N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound with the molecular formula C22H22N2O3S . It has a molecular weight of 394.49 g/mol.
Molecular Structure Analysis
The molecular structure of “N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” include a molecular weight of 422.5 g/mol, XLogP3-AA of 4.1, one hydrogen bond donor count, four hydrogen bond acceptor count, and eight rotatable bond count .Scientific Research Applications
Pharmacokinetics and Metabolism
Disposition and Metabolism of SB-649868
A study by Renzulli et al. (2011) investigated the pharmacokinetics and metabolism of SB-649868, a novel orexin receptor antagonist, in humans. The study found that the compound was primarily excreted via feces and extensively metabolized, with negligible amounts excreted unchanged. This research provides insights into the metabolic pathways and elimination of benzamide derivatives, which could inform the development of similar compounds (Renzulli et al., 2011).
Oncology
Venetoclax Metabolism in Humans
Liu et al. (2017) characterized the metabolism and disposition of Venetoclax, a B-cell lymphoma-2 inhibitor. The study highlighted the complex metabolic pathways involved in the processing of benzamide-based compounds, contributing to our understanding of how these drugs interact with the body's metabolic systems (Liu et al., 2017).
Neurology and Psychiatry
Amisulpride for Schizophrenia
Boyer et al. (1995) explored the efficacy of amisulpride, a benzamide compound, in improving negative symptoms of schizophrenia. This study highlights the therapeutic potential of benzamide derivatives in treating psychiatric disorders, offering an alternative to traditional neuroleptics (Boyer et al., 1995).
Dermatology
Allergic Contact Dermatitis
Caruana et al. (2011) reported a case of occupational allergic contact dermatitis caused by benzophenone-4, a benzamide-related compound. This research underscores the importance of understanding the allergenic potential of chemical compounds used in various industries (Caruana et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-Benzyl-4-(N,4-Dimethylphenylsulfonamido)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to a decrease in the rate of the carbon dioxide to bicarbonate conversion .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 affects the carbon dioxide and bicarbonate equilibrium in the body. This can lead to a decrease in the buffering capacity of the blood and other bodily fluids, potentially affecting various physiological processes that rely on this buffering system .
Pharmacokinetics
Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of N-Benzyl-4-(N,4-Dimethylphenylsulfonamido)benzamide’s action are primarily related to the inhibition of Carbonic Anhydrase 2. This can lead to changes in pH homeostasis and various physiological processes that depend on the carbon dioxide/bicarbonate buffering system .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Benzyl-4-(N,4-Dimethylphenylsulfonamido)benzamide. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to Carbonic Anhydrase 2 .
properties
IUPAC Name |
N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17-8-14-21(15-9-17)28(26,27)24(2)20-12-10-19(11-13-20)22(25)23-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYHQMRMGJDGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)
![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)


![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)



